![molecular formula C19H17NO4 B12885940 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline CAS No. 675881-83-1](/img/structure/B12885940.png)
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is a complex organic compound characterized by its unique structure, which includes a dioxolo ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline typically involves multiple steps, starting from readily available precursors. One common approach is the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety, which increases the solubility and stability of the precursor . The protective group is cleaved off during monolayer formation, especially at elevated temperatures (60°C) and in the presence of protons (trifluoroacetic acid) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of protective groups and catalytic reactions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline involves its interaction with specific molecular targets. For instance, similar compounds like bicuculline act as competitive antagonists of GABA_A receptors, blocking the inhibitory action of GABA and mimicking epilepsy . This suggests that this compound may also interact with similar pathways, although specific studies on this compound are limited.
Comparison with Similar Compounds
Similar Compounds
Bicuculline: A phthalide-isoquinoline compound that acts as a GABA_A receptor antagonist.
Hydrastine: Another isoquinoline derivative with similar structural features.
[1,3]Dioxolo[4,5-c]quinoline: A compound with a similar dioxolo ring structure, known for its antibacterial properties.
Uniqueness
6-(3,4-Dimethoxybenzyl)-[1,3]dioxolo[4,5-f]isoquinoline is unique due to its specific substitution pattern and the presence of both methoxy and dioxolo groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
675881-83-1 |
|---|---|
Molecular Formula |
C19H17NO4 |
Molecular Weight |
323.3 g/mol |
IUPAC Name |
6-[(3,4-dimethoxyphenyl)methyl]-[1,3]dioxolo[4,5-f]isoquinoline |
InChI |
InChI=1S/C19H17NO4/c1-21-16-5-3-12(10-18(16)22-2)9-15-13-4-6-17-19(24-11-23-17)14(13)7-8-20-15/h3-8,10H,9,11H2,1-2H3 |
InChI Key |
OEZUKVADHZKJBR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NC=CC3=C2C=CC4=C3OCO4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



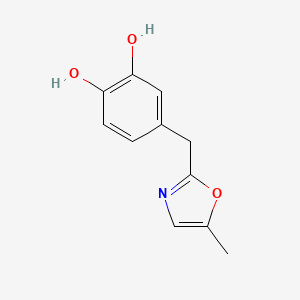
![N,N-Dimethyl-2-{[1-(2-methylphenyl)isoquinolin-3-yl]oxy}ethan-1-amine](/img/structure/B12885871.png)
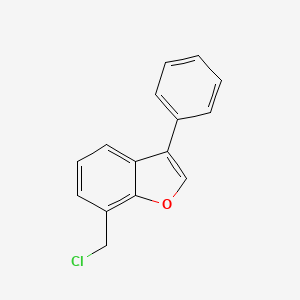
![1,4,6,9-Tetramethyldibenzo[b,d]furan](/img/structure/B12885890.png)
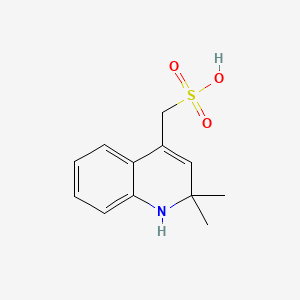
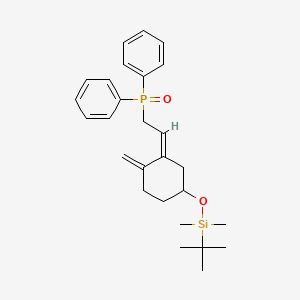
![2-(1H-pyrrol-3-yl)-1H-benzo[d]imidazole](/img/structure/B12885907.png)
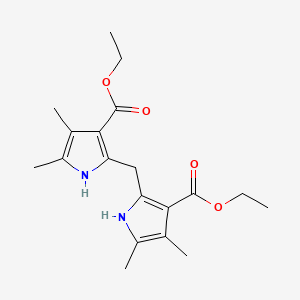
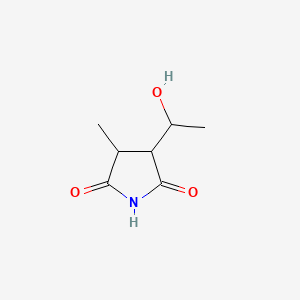

![1-Ethyl-3-phenyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12885928.png)
![2-(Aminomethyl)-4-(chloromethyl)benzo[d]oxazole](/img/structure/B12885932.png)

